molecular formula C14H16N4O3S2 B5154950 N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Katalognummer: B5154950
Molekulargewicht: 352.4 g/mol
InChI-Schlüssel: GPFPHKNWZQUMND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core fused with a benzamide scaffold. The thiadiazole ring is substituted with a methyl group at position 5, while the benzamide moiety is functionalized at position 3 with a pyrrolidine sulfonyl group. The compound’s synthesis likely involves multi-step reactions, including cyclization of thiosemicarbazide derivatives and sulfonylation steps, as inferred from analogous protocols in the literature . Characterization via IR, NMR, and mass spectrometry would confirm its structural integrity, consistent with methods applied to similar thiadiazole derivatives .

Eigenschaften

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S2/c1-10-16-17-14(22-10)15-13(19)11-5-4-6-12(9-11)23(20,21)18-7-2-3-8-18/h4-6,9H,2-3,7-8H2,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFPHKNWZQUMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

    Introduction of the Pyrrolidine Sulfonyl Group: The pyrrolidine sulfonyl group can be introduced through a sulfonylation reaction using pyrrolidine and a sulfonyl chloride derivative.

    Coupling with Benzamide: The final step involves coupling the thiadiazole derivative with a benzamide moiety using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional uniqueness of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is highlighted through comparisons with related compounds (Table 1). Key differences in substituents, biological activity, and synthesis routes are discussed below.

Table 1: Structural and Functional Comparison of Selected 1,3,4-Thiadiazole Derivatives

Compound Name / ID Core Structure Key Substituents Biological Activity Key Differences vs. Target Compound Reference
N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide (Compound 2) 1,3,4-Thiadiazole + benzamide -NH₂ at thiadiazole C5 Anticancer (apoptosis induction) Lacks sulfonamide; simpler substituent reduces target specificity.
4-((3-(6-Methoxypyridin-3-yl)benzyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (5f) 1,3,4-Thiadiazole + benzenesulfonamide Methoxypyridinyl-benzylamino at benzene C4 PI3Kα inhibition (anticancer) Sulfonamide at C4 vs. C3; pyridinyl substituent enhances kinase binding.
4-(5-Chloro-3-methyl-4-(((5-phenyl-1,3,4-thiadiazol-2-yl)imino)methyl)-1H-pyrazol-1-yl)benzenesulfonamide (6a-o) Thiadiazole + pyrazole + benzenesulfonamide Chloro, phenyl, imino linkages Anti-inflammatory Multi-ring system; sulfonamide linked via pyrazole.
N-[2-[(4-Nitrophenyl)amino]ethyl]-2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-benzamide Benzamide + oxadiazole + thioether Oxadiazole-methylthio, nitro group Anticancer, antiviral Thioether linker vs. sulfonamide; oxadiazole replaces thiadiazole.
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (7a-7l) 1,3,4-Thiadiazole + thioether Piperidine-thioethyl chain Acetylcholinesterase inhibition Thioether linker; lacks sulfonamide’s polarity.

Key Observations:

Substituent Effects on Activity: The target compound’s pyrrolidine sulfonyl group at benzene C3 distinguishes it from simpler derivatives (e.g., Compound 2’s -NH₂). Compound 5f’s methoxypyridinyl-benzylamino group confers PI3Kα inhibition, suggesting that aryl substituents at benzene C4 improve kinase affinity, whereas the target’s C3 sulfonamide may favor alternative targets .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods for Compound 5f (Suzuki coupling) and Compound 2 (cyclization), but sulfonylation steps would require additional optimization .

Biological Target Diversity :

  • Thiadiazole derivatives exhibit broad applications, from anticancer (Compounds 2, 5f) to anti-inflammatory (Compound 6a-o) and enzyme inhibition (Compound 7a-7l). The target’s activity may depend on its unique sulfonamide orientation, warranting further target-specific assays.

Biologische Aktivität

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound features a thiadiazole ring, a pyrrolidine sulfonyl group, and a benzamide moiety. The structural characteristics contribute to its unique biological activity.

Component Description
Thiadiazole Ring Imparts potential antimicrobial properties
Pyrrolidine Sulfonyl Group Enhances interaction with biological targets
Benzamide Moiety Contributes to overall stability and reactivity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can modulate enzyme activities, affect cell signaling pathways, and induce apoptosis in cancer cells. The compound's mechanism may involve:

  • Enzyme Inhibition: Binding to enzymes such as carbonic anhydrases and PARP1, leading to reduced activity.
  • Cell Cycle Arrest: Inducing cell cycle arrest at specific phases (e.g., G2/M phase).
  • Induction of Apoptosis: Triggering apoptotic pathways in cancer cells.

Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, this compound showed promising results against various bacterial strains.

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound. Notably:

  • In vitro Studies:
    • The compound demonstrated cytotoxic effects on human breast cancer cells (MCF-7) with an IC50 value below 10 µM.
    • Mechanistic studies revealed that it induces apoptosis through activation of caspases and inhibition of PARP1 activity.
  • In vivo Studies:
    • Animal models treated with the compound exhibited significant tumor reduction compared to control groups.

Case Study 1: Anticancer Efficacy

A recent study synthesized several thiadiazole derivatives and tested their antiproliferative effects on MCF-7 cells. Among these, this compound was highlighted for its potent activity with an IC50 value indicating strong efficacy.

Case Study 2: Mechanism Exploration

Further investigation into the mechanism revealed that the compound arrests the cell cycle at the G2/M phase by inhibiting CDK1 activity, leading to increased sub-G1 populations indicative of necrosis.

Comparative Analysis with Similar Compounds

To understand its unique properties better, a comparison with other thiadiazole derivatives is essential:

Compound IC50 (µM) Mechanism of Action
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(morpholin-1-ylsulfonyl)benzamide15PARP inhibition
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide20Cell cycle arrest
This compound<10Apoptosis induction

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.